Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Medicinal Chemistry Chemical Biology Parallel Library Synthesis

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-70-9) is a polyhalogenated heterocyclic building block in the imidazo[1,2-a]pyridine class. It is a white to off-white solid with a molecular formula of C10H8BrIN2O2 and a molecular weight of 394.99 g/mol.

Molecular Formula C10H8BrIN2O2
Molecular Weight 394.994
CAS No. 478040-70-9
Cat. No. B2707347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
CAS478040-70-9
Molecular FormulaC10H8BrIN2O2
Molecular Weight394.994
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Br
InChIInChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
InChIKeyYSYZPUGFDPVCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-70-9) – A Precision Orthogonal Dihalogenated Scaffold for Pharmaceutical Research


Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-70-9) is a polyhalogenated heterocyclic building block in the imidazo[1,2-a]pyridine class [1]. It is a white to off-white solid with a molecular formula of C10H8BrIN2O2 and a molecular weight of 394.99 g/mol . The compound features three key functional groups: an ethyl ester at the 2-position, a bromine atom at the 3-position, and an iodine atom at the 6-position on the fused bicyclic core. This unique 3-bromo-6-iodo substitution pattern is specifically engineered to exploit the differential reactivity of aryl bromides and aryl iodides in transition metal-catalyzed cross-coupling reactions [2].

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Replace Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate in Programmable Synthesis


Substituting this compound with a mono-halogenated analog (e.g., 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) or a different regioisomer (e.g., 6-bromo-3-iodoimidazo[1,2-a]pyridine) fundamentally alters the synthetic roadmap. The key value proposition of CAS 478040-70-9 lies in the precise, orthogonal reactivity gradient between the C3–Br and C6–I bonds [1]. The C–I bond at the 6-position is significantly more reactive in oxidative addition to palladium(0) than the C–Br bond at the 3-position [2]. This allows for a user-defined, sequential two-step functionalization: first, a chemoselective cross-coupling at the iodine site, followed by a second, distinct cross-coupling at the bromine site [1]. Using a compound lacking this exact halogen pairing or regioisomeric arrangement forces a complete redesign of the synthetic sequence, often leading to lower yields, complex mixtures, and a loss of regiochemical control.

Quantitative Differentiation of Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate from Closest Analogs


Orthogonal Reactivity for Sequential Palladium-Catalyzed Cross-Couplings

The 3-bromo-6-iodo substitution pattern provides a well-defined reactivity gradient for sequential palladium-catalyzed cross-couplings. The C6–I bond undergoes oxidative addition to Pd(0) more rapidly than the C3–Br bond, allowing for exclusive, chemoselective functionalization at the 6-position under mild conditions [1]. A subsequent, second cross-coupling can then be performed at the 3-position using more forcing conditions [1].

Medicinal Chemistry Chemical Biology Parallel Library Synthesis

Increased Molecular Complexity and Physicochemical Profile

The strategic placement of two heavy halogen atoms (Br and I) significantly increases molecular weight (394.99 g/mol) and lipophilicity (cLogP ~3.7) compared to mono-halogenated analogs [1]. This creates a distinct property space that can be advantageous for engaging hydrophobic binding pockets or improving membrane permeability.

Drug Discovery ADME/Tox Profiling Medicinal Chemistry

Enhanced Heavy Atom Effect for X-ray Crystallography

The presence of two heavy atoms (Br and I) provides a strong anomalous scattering signal for X-ray crystallography. This facilitates experimental phasing of protein-ligand complex structures using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) techniques [1].

Structural Biology Fragment-Based Drug Discovery X-ray Crystallography

High-Impact Research & Procurement Applications for Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 478040-70-9)


Diversity-Oriented Synthesis (DOS) and Parallel Library Production

Procure this scaffold as the cornerstone for constructing diverse, multi-functionalized libraries of imidazo[1,2-a]pyridines. Leverage the orthogonal C6–I and C3–Br bonds for two sequential, high-yielding cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [1]. This enables the rapid exploration of chemical space around the core for drug discovery, agrochemical, or materials science applications.

Medicinal Chemistry SAR Exploration with a Unique Physicochemical Profile

Use this compound to systematically probe the effect of increased lipophilicity (cLogP ~3.7) and molecular weight (~395 Da) on target engagement and ADME properties [1]. Compare its performance against the lighter, less lipophilic 6-bromo analog (MW 269.1, cLogP ~2.4) in cellular assays to map the optimal property space for your lead series.

Fragment-Based Drug Discovery (FBDD) and Structural Biology

Employ this compound as a privileged fragment in FBDD campaigns. The dual halogen substitution provides a powerful intrinsic anomalous scattering signal for X-ray crystallography, potentially enabling direct experimental phasing of protein-ligand complexes without the need for additional heavy-atom derivatization [2]. This can significantly accelerate the structural feedback loop in hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.